molecular formula C22H26N4O7 B14009607 Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate CAS No. 36384-10-8

Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate

Cat. No.: B14009607
CAS No.: 36384-10-8
M. Wt: 458.5 g/mol
InChI Key: CHOIGBWUHUNSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate typically involves multi-step organic reactions. One common method involves the reaction of ethyl chloroacetate with 4-aminophenol to form an intermediate, which is then reacted with 4-nitrophenyl isocyanate. The final step involves the reduction of the nitro group to an amine, followed by esterification to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and phenols.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar ester structure but with a bromine substituent.

    Ethyl 2-(4-nitrophenyl)acetate: Contains a nitro group instead of the carbamoylamino group.

    Ethyl 2-(4-aminophenyl)acetate: Features an amino group in place of the carbamoylamino group.

Uniqueness

Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate is unique due to its combination of ester, amide, and phenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various research applications.

Properties

CAS No.

36384-10-8

Molecular Formula

C22H26N4O7

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 2-[[4-[4-[(2-ethoxy-2-oxoethyl)carbamoylamino]phenoxy]phenyl]carbamoylamino]acetate

InChI

InChI=1S/C22H26N4O7/c1-3-31-19(27)13-23-21(29)25-15-5-9-17(10-6-15)33-18-11-7-16(8-12-18)26-22(30)24-14-20(28)32-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,23,25,29)(H2,24,26,30)

InChI Key

CHOIGBWUHUNSGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.